molecular formula C9H4F4O2 B12839979 4-Fluoro-6-(trifluoromethyl)benzofuran-3-one

4-Fluoro-6-(trifluoromethyl)benzofuran-3-one

Cat. No.: B12839979
M. Wt: 220.12 g/mol
InChI Key: GUOISFFLSZIIJU-UHFFFAOYSA-N
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Description

4-Fluoro-6-(trifluoromethyl)benzofuran-3-one is a fluorinated benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite . These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(trifluoromethyl)benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

4-Fluoro-6-(trifluoromethyl)benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)benzofuran-3-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-(trifluoromethyl)benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and trifluoromethyl groups enhances its potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C9H4F4O2

Molecular Weight

220.12 g/mol

IUPAC Name

4-fluoro-6-(trifluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9H4F4O2/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-2H,3H2

InChI Key

GUOISFFLSZIIJU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2F)C(F)(F)F

Origin of Product

United States

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